2,2',3,3',4,5',6,6'-Octabromobiphenyl
Description
Structure
3D Structure
Properties
IUPAC Name |
1,2,3,5-tetrabromo-4-(2,3,5,6-tetrabromophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H2Br8/c13-3-1-6(16)11(19)12(20)7(3)8-9(17)4(14)2-5(15)10(8)18/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWEDREXJLOGPJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)Br)Br)C2=C(C(=CC(=C2Br)Br)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H2Br8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20152373 | |
| Record name | 2,2',3,3',4,5',6,6'-Octabromobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20152373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
785.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119264-60-7 | |
| Record name | 2,2',3,3',4,5',6,6'-Octabromobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119264607 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',3,3',4,5',6,6'-Octabromobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20152373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',3,3',4,5',6,6'-OCTABROMOBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5853DG0C6W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Environmental Fate and Transformation Mechanisms of 2,2 ,3,3 ,4,5 ,6,6 Octabromobiphenyl
Abiotic Degradation Pathways in Environmental Matrices
Abiotic degradation encompasses processes that are not mediated by living organisms, with photolysis being a primary route for the transformation of polybrominated diphenyl ethers (PBDEs) in the environment.
Photolytic debromination is a significant abiotic degradation pathway for highly brominated diphenyl ethers, including octabromodiphenyl ethers. This process involves the cleavage of carbon-bromine bonds upon exposure to sunlight, leading to the formation of lesser-brominated congeners. While specific studies on the photolysis of 2,2',3,3',4,5',6,6'-octabromobiphenyl are limited, research on commercial octa-BDE mixtures and other highly brominated congeners provides insight into the expected transformation products.
Under simulated sunlight, PBDEs undergo sequential reductive debromination. The process is influenced by the environmental matrix, with faster degradation observed in organic solvents compared to soil and sediment surfaces. For instance, the photolysis of decabromodiphenyl ether (BDE-209) has been shown to produce a range of nona-, octa-, hepta-, and lower brominated congeners. It is plausible that this compound would similarly undergo photolytic degradation to form various heptabromobiphenyls and hexabromobiphenyls as primary products. The specific isomers formed would depend on the relative lability of the bromine atoms at different positions on the biphenyl (B1667301) structure.
Studies on other PBDEs have also demonstrated the formation of polybrominated dibenzofurans (PBDFs) through intramolecular cyclization following the homolytic cleavage of a C-Br bond during photolysis. nih.gov Therefore, it is possible that photolysis of this compound could also lead to the formation of brominated dibenzofurans.
Table 1: Potential Photolytic Debromination Products of Octabromobiphenyls
| Parent Compound | Potential Primary Products | Potential Secondary Products |
| This compound | Heptabromobiphenyls | Hexabromobiphenyls, Pentabromobiphenyls |
This table is illustrative and based on general photolytic pathways of highly brominated PBDEs.
Besides photolysis, other abiotic processes may contribute to the transformation of this compound, although they are generally considered to be slower. These can include reactions with other chemical species in the environment. For example, abiotic debromination of PBDEs has been observed in the presence of nanoscale zerovalent iron, which can facilitate reductive debromination. nih.gov Such processes could be relevant in specific contaminated environments where reactive materials are present. However, detailed studies on these alternative abiotic transformation routes for this compound are not extensively documented in scientific literature.
Biotic Transformation and Reductive Debromination in Non-Human Biota
Biotic transformation, mediated by microorganisms and metabolic processes in larger organisms, is a crucial aspect of the environmental fate of this compound. Reductive debromination is a key mechanism in these transformations.
In anoxic environments such as sediments and flooded soils, anaerobic microorganisms play a significant role in the degradation of highly brominated compounds. Studies using microcosms with anaerobic sediments have demonstrated the reductive debromination of commercial octa-BDE mixtures. nih.gov These studies have shown that various bacterial species, including those from the genera Dehalococcoides, can mediate the removal of bromine atoms, leading to the formation of less brominated and potentially more bioavailable congeners. nih.gov
For instance, in sediment microcosms spiked with a commercial octa-BDE mixture, the formation of hexa-, penta-, tetra-, tri-, di-, and even mono-brominated diphenyl ethers has been observed over time. nih.gov One study identified specific debromination products from an octa-BDE mixture in sediment-free cultures, including the formation of hexa-BDE, penta-BDEs, and tetra-BDEs within 42 days.
Table 2: Observed Anaerobic Debromination Products of an Octa-BDE Mixture in a Sediment-Free Culture
| Parent Congeners | Incubation Time (days) | Major Products Detected |
| Octa-BDE mixture | 42 | Hexa-BDE, Penta-BDEs, Tetra-BDEs |
Data from a study on a commercial octa-BDE mixture.
The specific pathways of debromination can be influenced by the microbial community present and the environmental conditions. Preferential removal of para and meta bromines has been observed in some studies with anaerobic dehalogenating bacteria. berkeley.edu
In addition to microbial degradation, this compound can undergo metabolic transformation within the bodies of animals. In aquatic organisms, particularly fish, reductive debromination appears to be a primary metabolic pathway for PBDEs. nih.gov This is in contrast to mammals, where oxidative metabolism is more common. nih.gov
Studies on fish have shown that they can metabolize octa-BDE congeners to lower brominated forms. For example, carp, trout, and salmon have demonstrated the ability to debrominate various PBDE congeners. nih.gov For some octa-BDE congeners, specific metabolites have been identified. While data specific to this compound is limited, research on the closely related BDE-203 (2,2',3,4,4',5,5',6-octabromodiphenyl ether) showed it was metabolized to several hepta- and hexa-BDEs in fish. nih.gov The enzymes responsible for this debromination in fish are thought to be deiodinases, which are involved in thyroid hormone regulation. nih.gov
Table 3: Examples of Biometabolic Debromination Products of an Octa-BDE Congener in Fish
| Parent Congener | Fish Species | Identified Metabolites |
| BDE-203 | Carp, Trout, Salmon | Hepta-BDEs, Hexa-BDEs (e.g., BDE-183, BDE-154) |
Data from a study on BDE-203, a different octa-BDE congener.
The biotransformation of PBDEs in animal systems is significant as it can alter the toxicity and bioaccumulation potential of these compounds. The formation of lower brominated congeners can sometimes lead to products with higher toxicity.
Formation of Environmentally Relevant Byproducts during Degradation and Combustion
During both degradation and combustion processes, this compound has the potential to form highly toxic byproducts, most notably polybrominated dibenzofurans (PBDFs) and polybrominated dibenzo-p-dioxins (PBDDs).
The thermal degradation of PBDEs, such as in accidental fires or improper incineration of waste containing these flame retardants, is a known source of PBDD/Fs. nih.gov The formation of these compounds is influenced by temperature and the presence of oxygen. Pyrolysis of commercial octa-BDE formulations has been shown to generate PBDFs and, to a lesser extent, PBDDs. The specific congeners of PBDD/Fs formed depend on the structure of the parent PBDE. For PBDEs, the formation of PBDFs is often favored over PBDDs. nih.gov
It is hypothesized that the formation of PBDFs from PBDEs occurs through the loss of a bromine atom followed by an intramolecular cyclization reaction. nih.gov The thermal treatment of materials containing this compound is therefore a potential source of these toxic byproducts.
Table 4: Potential Byproducts from the Combustion of Octabromobiphenyls
| Process | Parent Compound | Potential Byproducts |
| Combustion/Pyrolysis | This compound | Polybrominated dibenzofurans (PBDFs), Polybrominated dibenzo-p-dioxins (PBDDs) |
Formation of Brominated Dibenzofurans and Dioxins
The environmental transformation of this compound under certain conditions can lead to the formation of more toxic polybrominated dibenzofurans (PBDFs) and polybrominated dibenzo-p-dioxins (PBDDs). This transformation is of significant concern due to the increased toxicity of the resulting compounds. The primary mechanisms driving this conversion are thermal degradation and oxidation processes.
Under thermal stress, such as that occurring during incineration or accidental fires, polybrominated biphenyls (PBBs) can undergo chemical changes that result in the formation of PBDFs and, to a lesser extent, PBDDs. The formation of PBDFs from PBBs is considered a more facile and highly exothermic process. One proposed mechanism involves the oxidation of PBBs. This process is hypothesized to proceed through a series of highly exothermic reactions, leading to the formation of PBDFs as the dominant products. Another pathway for the formation of PBDFs is through the combustion oxidation of PBBs. For example, a reaction pathway for PBB-153 involves the replacement of a bromine atom by O2 to form a superoxide (B77818) radical, followed by the attachment of an oxygen atom to the other benzene (B151609) ring, leading to the formation of a pentacyclic ring which then transforms into a PBDF.
While the formation of PBDFs from PBBs is a more direct and favored pathway, the generation of PBDDs is also possible, though generally at much lower yields. The mechanisms for PBDD formation from PBBs are less direct and can involve precursor compounds. For instance, the thermal decomposition of PBBs can lead to the formation of bromophenols. These bromophenols can then act as precursors in the subsequent formation of PBDDs through condensation reactions. Specifically, bromophenols containing ortho-bromine atoms can yield PBDDs via a brominated phenoxyphenol intermediate.
Detailed research on the pyrolysis of polymer blends containing decabromobiphenyl (B1669990), a compound structurally similar to this compound, provides insight into the formation of these toxic byproducts under thermal stress. In these studies, the formation of PBDFs was observed at the parts-per-million (ppm) level, while PBDDs were formed at significantly lower concentrations. The optimal temperature for the formation of both PBDDs and PBDFs was found to be around 600°C. The presence of oxygen was also noted to influence the yield of these transformation products.
The following table summarizes the yield of tetra- to octabromodibenzofurans from the pyrolysis of a polybutylene terephthalate/decabromobiphenyl blend at different temperatures and oxygen concentrations.
Table 1: Yield of Tetra- to Octabromodibenzofurans (ppm) from Pyrolysis of a Polybutylene Terephthalate/Decabromobiphenyl Blend
| Temperature (°C) | Carrier Gas Composition | Yield of PBDFs (ppm) |
| 600 | 10% Oxygen | 70 |
| 600 | Inert Gas | < 70 |
Data derived from studies on decabromobiphenyl, a structural analogue of this compound.
The following table lists the chemical compounds mentioned in this article.
Environmental Bioaccumulation and Ecotoxicological Impact of 2,2 ,3,3 ,4,5 ,6,6 Octabromobiphenyl
Bioaccumulation and Bioconcentration in Non-Human Biota
The high lipophilicity of octabrominated biphenyls suggests a strong potential for accumulation in the fatty tissues of living organisms. The processes of bioaccumulation, which encompasses all routes of exposure including diet, and bioconcentration, which involves uptake from the surrounding water, are critical for understanding the environmental risk of this compound.
Research on brominated flame retardants has indicated that bioconcentration is not a significant characteristic for molecules with a molecular weight of 700 or greater. nih.gov Commercial octabromodiphenyl oxide products fall into this category, and as such, significant bioconcentration (defined as a BCF greater than 1,000) has not been observed in fish for these mixtures. nih.gov This is often attributed to the large molecular size, which may hinder passage across biological membranes.
In contrast, a study on a commercial octabromobiphenyl (B1228391) (OBBP) mixture in rats demonstrated a steady and rapid increase in bromine concentrations in both the liver and adipose tissue over 180 days, with no plateau being reached. nih.gov This suggests that while bioconcentration from water may be limited, bioaccumulation from dietary sources could be significant.
Table 1: Bioaccumulation Findings for Commercial Octabromobiphenyl Mixtures
| Test Organism | Compound Mixture | Tissue(s) | Observation |
|---|---|---|---|
| Fish | Octabromodiphenyl oxide | Whole body | No significant bioconcentration (BCF < 1,000) observed for molecules with molecular weight > 700. nih.gov |
The potential for a substance to biomagnify, or increase in concentration at successively higher levels in a food web, is a key concern for persistent organic pollutants. For octabrominated biphenyls, the evidence for biomagnification is limited and somewhat contradictory.
Studies investigating polybrominated diphenyl ethers (PBDEs) in a Baltic Sea food web found that while tri- to hepta-BDEs biomagnified, octa-, nona-, and deca-BDEs did not. nih.gov Although found in various species, the concentrations of these highly brominated congeners did not increase with trophic level. nih.gov This lack of biomagnification for higher brominated congeners is often attributed to factors such as reduced bioavailability, lower absorption efficiency in the gut, and larger molecular size. nih.gov
Similarly, another study noted that while octa- and nona-BDE congeners were detected in biota ranging from zooplankton to fish, food-web biomagnification was not observed. pops.int However, it is important to note that environmental degradation of octabromodiphenyl ether can lead to the formation of PBDEs with fewer bromine atoms, which may possess a higher potential for bioaccumulation and toxicity. wikipedia.org
Ecotoxicological Studies in Laboratory Animals and Wildlife Models
Ecotoxicological studies are crucial for understanding the potential adverse effects of chemical substances on living organisms. Research on octabrominated biphenyls, primarily using commercial mixtures, has revealed a range of systemic, developmental, and reproductive effects in animal models.
Animal studies have indicated that commercial octabromobiphenyl mixtures can induce systemic effects, particularly targeting the liver and thyroid.
In a 30-day dietary feeding study in rats with a commercial octabromobiphenyl (OBBP) mixture, a no-effect level could not be established, suggesting the potential for effects even at low doses. nih.gov A longer-term study showed a steady and rapid increase in bromine concentrations in the liver and adipose tissue of rats fed OBBP, indicating a potential for long-term accumulation and associated chronic toxicity. nih.gov
While specific data on 2,2',3,3',4,5',6,6'-octabromobiphenyl is scarce, studies on other polybrominated compounds suggest that the liver and thyroid are common targets. For instance, animal experiments with commercial octaBDE have suggested potential effects on the liver and thyroid. wikipedia.org
Table 2: Summary of Systemic Effects of Commercial Octabromobiphenyl Mixtures in Rats
| Study Duration | Compound Mixture | Key Findings | Reference |
|---|---|---|---|
| 30 days | Octabromobiphenyl (OBBP) | A no-effect level was not established. | nih.gov |
Information specifically on the developmental and reproductive toxicity of this compound is not available in the reviewed literature. However, studies on related compounds provide some context. A teratology study in rats using decabromodiphenyl oxide (DBDPO) at high doses showed no adverse effects. nih.gov Similarly, the reproductive capacity of rats was not affected by DBDPO at the doses tested. nih.gov It is important to exercise caution when extrapolating these findings to octabromobiphenyl, as toxicity can vary significantly between different congeners and compound classes.
The long-term environmental effects of this compound are largely inferred from its persistence and the behavior of related compounds. A significant long-term concern is the potential for debromination in the environment. wikipedia.org Through processes such as photolysis and anaerobic degradation, octabromodiphenyl ether can be transformed into lower-brominated PBDEs. wikipedia.org These degradation products may exhibit increased toxicity and a higher potential for bioaccumulation, thereby posing a greater risk to aquatic ecosystems over time. wikipedia.org
Information Not Available for this compound
A comprehensive review of available scientific literature reveals a significant lack of specific data for the chemical compound This compound regarding its detailed biochemical and cellular mechanisms of ecotoxicity. Specifically, research findings and quantitative data concerning the induction of xenobiotic metabolizing enzymes in laboratory animals and the effects on intercellular communication in non-human cell lines for this particular polybrominated biphenyl (B1667301) (PBB) congener are not sufficiently documented to fulfill the requirements of the requested article.
While the broader class of PBBs has been studied, the toxicological and biochemical properties of these compounds are highly dependent on the specific number and position of the bromine atoms on the biphenyl structure. General findings for commercial PBB mixtures or other, more prevalent congeners cannot be accurately extrapolated to This compound without dedicated research.
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article with detailed research findings and data tables that focuses solely on the specified compound as requested.
Analytical Methodologies for the Determination of 2,2 ,3,3 ,4,5 ,6,6 Octabromobiphenyl in Environmental Matrices
Sample Preparation and Extraction Techniques for Diverse Environmental Samples
The initial and often most critical step in the analysis of 2,2',3,3',4,5',6,6'-octabromobiphenyl is its isolation from the environmental matrix. The choice of extraction technique is highly dependent on the sample type, such as soil, sediment, water, or biological tissues. The primary goal is to efficiently extract the target analyte while minimizing co-extraction of interfering compounds. nih.gov
For solid matrices like soil and sediment, traditional methods such as Soxhlet extraction using solvents like hexane have been commonly employed. epa.govusgs.gov However, modern techniques like accelerated solvent extraction (ASE) , also known as pressurized liquid extraction (PLE), offer significant advantages, including reduced solvent consumption and shorter extraction times. thermofisher.comepa.govthermofisher.com ASE uses elevated temperatures and pressures to increase the efficiency of the extraction process. thermofisher.comthermofisher.com Other methods applied to solid samples include sonication and microwave-assisted extraction. thermofisher.com
For aqueous samples, solid-phase extraction (SPE) is a widely used and effective technique. acs.orgnih.govnih.gov This method involves passing the water sample through a cartridge containing a solid adsorbent that retains the PBBs. The analytes are then eluted with a small volume of an organic solvent. nih.govnih.gov Miniaturized versions of this technique, such as solid-phase microextraction (SPME) , offer a fast, solvent-free alternative for extracting PBBs from water samples. acs.org Dispersive liquid-liquid microextraction (DLLME) is another innovative technique that has been applied for the determination of PBBs in environmental water. bohrium.comnih.gov
Regardless of the initial extraction method, a cleanup step is almost always necessary to remove interfering compounds from the extract, such as lipids from biological samples or sulfur from sediments. cdc.govresearchgate.net This is typically achieved using column chromatography with adsorbents like Florisil, silica gel, or alumina. epa.govcdc.govresearchgate.net
| Extraction Technique | Applicable Matrices | Advantages | Disadvantages |
|---|---|---|---|
| Soxhlet Extraction | Soil, Sediment, Sludge | Well-established, exhaustive extraction | Time-consuming, large solvent volume |
| Accelerated Solvent Extraction (ASE) / Pressurized Liquid Extraction (PLE) | Soil, Sediment | Fast, reduced solvent use, automated | Requires specialized equipment |
| Solid-Phase Extraction (SPE) | Water | Efficient, good concentration factor, reduced solvent use | Can be prone to clogging with high particulate matter |
| Solid-Phase Microextraction (SPME) | Water | Solvent-free, simple, fast | Fiber fragility, matrix effects can influence recovery |
| Dispersive Liquid-Liquid Microextraction (DLLME) | Water | Rapid, low solvent consumption, high enrichment factor | Requires careful optimization of solvent types and volumes |
Advanced Chromatographic Separation Strategies
Following extraction and cleanup, chromatographic techniques are employed to separate the this compound congener from other PBBs and potentially interfering compounds.
Gas chromatography (GC) is the most prevalent and powerful technique for the separation of PBB congeners. nih.govcdc.gov High-resolution capillary columns are essential for resolving the complex mixtures of PBBs that are often found in environmental samples. nih.gov The choice of the stationary phase is critical; low-bleed columns, such as those with a 5% phenyl methylpolysiloxane phase (e.g., SLB™-5ms), are often favored for their inertness and thermal stability, which provides excellent peak shape and response for PBBs. sigmaaldrich.com
Due to the low volatility of highly brominated congeners like octabromobiphenyls, GC analysis requires high temperatures. nih.gov The temperature program of the GC oven is carefully optimized to achieve separation of the various congeners. A typical analysis involves a temperature ramp up to 340°C or higher. sigmaaldrich.comnih.gov
While GC is the dominant technique, liquid chromatography (LC) has found applications in the analysis of PBBs and related compounds, particularly for congeners that are thermally labile. researchgate.net For instance, LC coupled with tandem mass spectrometry (LC-MS/MS) has been successfully used for the analysis of polybrominated diphenyl ethers (PBDEs), which are structurally similar to PBBs. nih.gov
Reverse-phase LC on an octadecylsilane (C18) column can be used to separate PBB congeners. nih.gov One of the key advantages of LC is that it avoids the high temperatures of the GC inlet, which can cause thermal degradation of some highly brominated compounds. researchgate.netnih.gov Ultra-performance liquid chromatography (UPLC), a high-pressure form of LC, has been utilized for the analysis of hydroxylated metabolites of brominated flame retardants in plant samples, demonstrating its potential for related compounds. researchgate.net
Mass Spectrometric Detection and Quantification Approaches
Mass spectrometry (MS) is the preferred detection method for PBBs due to its high selectivity and sensitivity, allowing for confident identification and quantification at trace levels.
High-resolution mass spectrometry (HRMS) provides the ability to measure mass-to-charge ratios with very high accuracy, which is invaluable for the analysis of PBBs in complex environmental samples. thermofisher.com Gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS) is considered a highly selective and specific approach for PBB analysis. nih.govmdpi.com
The high resolving power of HRMS allows the separation of the target analyte signal from isobaric interferences (ions with the same nominal mass but different elemental composition) that may be present in the sample matrix. mdpi.com This leads to lower detection limits and greater confidence in the identification of the target compound. Isotope-dilution techniques, where a known amount of a stable isotope-labeled analog of the target analyte is added to the sample before extraction, are often used in conjunction with GC-HRMS to achieve accurate quantification. nih.gov
The Electron Capture Detector (ECD) is a highly sensitive and selective detector for electrophilic compounds, particularly those containing halogens like bromine. wikipedia.orgchromatographyonline.com For many years, GC-ECD was the primary technique for PBB analysis. nih.gov The ECD operates by measuring a decrease in a constant background current caused by the capture of electrons by electronegative analytes passing through the detector. sri-instruments-europe.comchromatographyonline.com This detector can achieve extremely low detection limits, in the femtogram (10⁻¹⁵ g) range. wikipedia.org
While highly sensitive, GC-ECD is not as selective as mass spectrometry and can be prone to false positives from co-eluting halogenated compounds. nih.gov Therefore, rigorous cleanup procedures and high-efficiency chromatographic separation are crucial when using GC-ECD.
Another powerful technique is gas chromatography with electron capture negative ionization (ECNI) mass spectrometry . This method offers sensitivity comparable to or exceeding that of GC-ECD, with the added selectivity of mass analysis. nih.gov ECNI is particularly well-suited for highly brominated compounds and is a common choice for the analysis of brominated flame retardants. researchgate.net
| Detection Technique | Coupled With | Key Advantages | Key Limitations |
|---|---|---|---|
| High-Resolution Mass Spectrometry (HRMS) | GC | Very high selectivity and specificity, accurate mass measurement, confident identification | Higher cost and complexity |
| Tandem Mass Spectrometry (MS/MS) | GC, LC | High selectivity (Multiple Reaction Monitoring), reduced chemical noise | Requires congener-specific optimization |
| Electron Capture Detector (ECD) | GC | Extremely high sensitivity for halogenated compounds, lower cost | Less selective than MS, potential for false positives |
| Electron Capture Negative Ionization (ECNI-MS) | GC | Very high sensitivity for electronegative compounds, greater selectivity than ECD | Not all compounds ionize well in this mode |
Quality Assurance, Quality Control, and Method Validation in Environmental Analysis
To ensure the production of reliable and defensible data for this compound in environmental matrices, stringent quality assurance (QA) and quality control (QC) protocols are indispensable. standardmethods.orgepa.gov Method validation serves to confirm that the analytical procedures employed are suitable for their intended purpose. epa.gov These elements form the foundation of a robust analytical framework, ensuring data of known and documented quality. standardmethods.orgepa.gov
Application of Internal and Surrogate Standards for Quantitative Accuracy
The use of internal and surrogate standards is a cornerstone of achieving quantitative accuracy in the analysis of this compound. These standards are compounds with similar chemical and physical properties to the target analyte but are not naturally present in the samples. chromforum.org
Internal Standards are introduced to sample extracts just prior to instrumental analysis. chromforum.org Their primary function is to correct for variations in instrument sensitivity and injection volume, thereby normalizing the response of the target analyte. restek.com For polybrominated biphenyls (PBBs), including this compound, stable isotope-labeled (SIL) standards are the preferred choice for internal standards. nih.gov These SIL internal standards, such as ¹³C-labeled congeners, behave almost identically to their native counterparts during analysis, which allows for the correction of matrix effects and improves the accuracy of quantification. buchem.comnih.govacanthusresearch.com
Surrogate Standards are added to each sample at the beginning of the entire analytical process, before extraction and cleanup. chromforum.orgrestek.com They are used to assess the efficiency of the sample preparation steps. restek.com The recovery of the surrogate provides a measure of analyte loss that may occur during these procedures. restek.com Low or inconsistent surrogate recoveries can signal a problem with the method for a particular sample matrix, indicating that the results may not be reliable. restek.com
The table below summarizes the roles of internal and surrogate standards in the analysis of this compound.
| Standard Type | Purpose | Point of Addition | Typical Example for PBB Analysis |
|---|---|---|---|
| Internal Standard | Corrects for instrument response variability and matrix effects during analysis. | Prior to instrumental analysis. | ¹³C-labeled PBB congener |
| Surrogate Standard | Monitors the efficiency of the entire sample preparation method (extraction, cleanup). | Beginning of the sample preparation process. | A specific PBB congener not expected in the sample. |
Interlaboratory Comparison Studies and Performance Assessment
Interlaboratory comparison studies, also known as proficiency tests (PTs), are a critical external quality control measure that allows laboratories to evaluate their analytical performance against their peers. demarcheiso17025.com These studies are instrumental in assessing the reliability and comparability of data for this compound analysis across different laboratories. eurl-pops.eu
In a typical proficiency test, a central organizing body distributes homogeneous test materials containing a known concentration of the target analyte to participating laboratories. researchgate.nettypeset.io Each laboratory analyzes the material using its routine analytical methods and reports the results. researchgate.nettypeset.io The performance of each laboratory is then statistically evaluated, often using z-scores, which indicate how far a laboratory's result deviates from the assigned value. researchgate.nettypeset.ioresearchgate.net
Consistent and successful participation in these studies demonstrates a laboratory's competence and provides confidence in the accuracy of their analytical data for this compound. demarcheiso17025.com These exercises can also highlight analytical challenges and areas where methods may need improvement. researchgate.nettypeset.io For instance, a proficiency test for several PBBs and polybrominated diphenyl ethers (PBDEs) in a plastic polymer matrix revealed that many participating laboratories underestimated the measurand values, with satisfactory z-scores ranging from 61% to 88%. researchgate.nettypeset.io
The key components of an interlaboratory comparison study are outlined in the following table.
| Component | Description |
|---|---|
| Coordinating Body | Prepares and distributes homogeneous test materials and evaluates the results. |
| Test Material | A matrix similar to the samples being analyzed, fortified with a known concentration of the analyte. |
| Participating Laboratories | Analyze the test material using their standard operating procedures. |
| Performance Evaluation | Statistical analysis of the submitted data to assess the accuracy and comparability of results among laboratories. |
Unraveling the Synthesis and Standardization of this compound
The precise synthesis and rigorous characterization of individual polybrominated biphenyl (B1667301) (PBB) congeners, such as this compound, are fundamental to environmental monitoring and toxicological research. The development of reliable analytical standards for these persistent organic pollutants hinges on sophisticated laboratory synthesis methodologies and comprehensive spectroscopic and chromatographic analysis. This article delves into the chemical synthesis pathways, characterization techniques, and the subsequent development of certified reference materials for this specific octabromobiphenyl (B1228391) congener.
Environmental Management and Regulatory Science of Polybrominated Biphenyls
International and National Regulatory Frameworks for Polybrominated Biphenyls
The global and national response to the environmental and health risks posed by PBBs has led to a range of regulatory actions aimed at controlling their production, use, and disposal.
Persistent Organic Pollutants (POPs) are chemical substances that are toxic, persist in the environment for long periods, bioaccumulate in fatty tissues, and can be transported over long distances. admin.chdecontaminationinstitute.orgpanda.org To address this global issue, the Stockholm Convention on Persistent Organic Pollutants was established. admin.chreach24h.com This international treaty aims to eliminate or restrict the production and use of POPs. panda.orgreach24h.com
PBBs, due to their hazardous characteristics, are listed under the Stockholm Convention. admin.ch Specifically, hexabromobiphenyl is listed in Annex A of the Convention, which targets chemicals for elimination. admin.ch The inclusion of PBBs in the Stockholm Convention obligates signatory parties to take measures to eliminate their production and use. reach24h.com
Table 1: Polybrominated Biphenyls under the Stockholm Convention
| Compound | Annex Listing | Status |
|---|
This table is interactive. You can sort and filter the data.
In addition to global conventions, numerous regional and national regulations restrict the production and use of PBBs.
European Union: The EU has implemented stringent measures to control the use of PBBs. The use of octabromodiphenyl ether (octaBDE), a related polybrominated flame retardant, has been banned in the EU since 2004. wikipedia.org
United States: As of 2005, the Environmental Protection Agency (EPA) requires that any new manufacture or import of pentaBDE and octaBDE be subject to evaluation. wikipedia.org By mid-2007, eleven states had individually banned octaBDE. wikipedia.org
Canada: In December 2006, Canada proposed regulations to prohibit the manufacture of seven polybrominated diphenyl ethers (PBDEs), including tetraBDE, pentaBDE, hexaBDE, heptaBDE, octaBDE, nonaBDE, and decaBDE. pops.int
Environmental Risk Assessment Methodologies and Challenges
Environmental risk assessment for PBBs involves evaluating their potential adverse effects on ecosystems and human health. This process, however, is fraught with challenges.
One of the primary challenges is the lack of comprehensive data for all 209 PBB congeners. cdc.govresearchgate.net The toxicity and environmental fate of PBBs can vary significantly between different congeners, and environmental mixtures often differ from the commercial products that were originally manufactured and studied. cdc.gov This makes it difficult to accurately assess the risks posed by environmental PBB contamination.
Further challenges in risk assessment include:
Lack of a common definition of critical risk terms : Different stakeholders may have varying understandings of what constitutes risk. accendoreliability.com
Data quality and availability : Incomplete, outdated, or inaccurate data can lead to flawed risk assessments. riskmate.ukkanboapp.com
Complexity and information overload : The sheer volume of data can be difficult to interpret and translate into actionable insights. kanboapp.comriskmanagementstudio.com
Uncertainty : A lack of knowledge or the inability to predict outcomes with certainty is a significant hurdle in risk assessment. riskmate.ukresearchgate.net
Strategies for Minimizing Environmental Release and Exposure
Given the persistent and toxic nature of PBBs, strategies to minimize their release into the environment and subsequent human and ecological exposure are crucial.
The proper disposal of PBB-containing wastes is essential to prevent environmental contamination. In the past, PBB-contaminated materials have been disposed of in landfills. For instance, in Michigan, animal carcasses contaminated with PBBs were buried in an environmentally safe site with geological and hydrological features intended to prevent the migration of PBBs into groundwater and surface waters. nih.gov
Current regulations for similar persistent organic pollutants, such as polychlorinated biphenyls (PCBs), provide a framework for the disposal of PBB waste. The U.S. Environmental Protection Agency (EPA) issues approvals for facilities to dispose of PCB waste, and these facilities can be permitted to handle various types of PCB waste. epa.gov The disposal options for non-liquid PCB remediation waste include TSCA-approved incinerators, chemical waste landfills, and hazardous waste landfills. epa.gov
Remediation of sites contaminated with PBBs is a complex and often costly process. The Velsicol Chemical Corporation site in St. Louis, Michigan, is a notable example of a PBB-contaminated site that has been the focus of long-term cleanup efforts. wcmu.orgucpress.edu
Remediation strategies for PBB-contaminated sites can include:
Excavation and removal : This involves the physical removal of contaminated soil and sediment for disposal in a secure landfill. wcmu.org
Containment : This can involve the use of physical barriers to prevent the further spread of contaminants.
In-situ treatments : These are techniques that treat the contamination in place, without the need for excavation.
The Bipartisan Infrastructure Act of 2021 has provided renewed funding for the cleanup of Superfund sites, including those contaminated with PBBs. wcmu.org
Table 2: Remediation Approaches for PBB-Contaminated Sites
| Technique | Description |
|---|---|
| Excavation | Physical removal of contaminated material. |
| Landfilling | Disposal of contaminated material in a secure facility. |
| Containment | Use of barriers to prevent contaminant migration. |
This table is interactive. You can sort and filter the data.
Research Gaps and Future Directions in Environmental Science and Policy for Octabromobiphenyl (B1228391)
While the broader class of polybrominated biphenyls (PBBs) has been subject to environmental scrutiny for decades, significant knowledge gaps persist for many of the 209 individual congeners. The scientific understanding of 2,2',3,3',4,5',6,6'-Octabromobiphenyl is particularly limited. Commercial PBB mixtures were primarily composed of hexabromobiphenyls, with octabromobiphenyls and other congeners present in smaller proportions. epa.gov This historical focus on the most abundant components of commercial mixtures has left a legacy of sparse data on less prevalent congeners like this compound.
Accurate environmental risk assessment and effective policy-making depend on a detailed, congener-specific understanding of a chemical's properties and behavior. For this compound, the current lack of specific data represents a critical research gap. Future research must prioritize a systematic evaluation of this compound to address uncertainties in its environmental fate, ecotoxicity, and potential for human exposure, thereby informing the development of more targeted and effective management strategies.
Key Research Gaps and Proposed Future Directions
| Area of Research | Identified Research Gaps | Future Research Directions |
| Environmental Fate and Transport | - Lack of empirical data on persistence (half-life) in soil, sediment, water, and air.- Unknown abiotic and biotic degradation pathways and transformation products.- Insufficient data to accurately model its potential for long-range atmospheric transport. | - Conduct laboratory and field studies to determine degradation rates and identify metabolites.- Investigate photochemical and microbial degradation processes.- Utilize multimedia fate and transport models with empirically derived data to predict environmental distribution. |
| Ecotoxicology and Bioaccumulation | - Absence of congener-specific toxicity data for aquatic and terrestrial organisms.- Bioaccumulation Factors (BAFs) and Biomagnification Factors (BMFs) have not been determined.- Potential endocrine-disrupting activity is uncharacterized. | - Perform standardized ecotoxicity tests on representative species from different trophic levels.- Conduct food-web studies to quantify bioaccumulation and biomagnification potential.- Use in-vitro and in-vivo assays to assess endocrine disruption and other specific toxicological endpoints. |
| Human Exposure and Metabolism | - Limited data on the occurrence of this specific congener in human tissues (e.g., adipose, serum, milk).- Major pathways of human exposure (e.g., diet, dust inhalation) are not quantified.- Metabolic pathways and the identity of potential metabolites in humans are unknown. | - Employ advanced analytical methods for targeted analysis in human biomonitoring studies.- Quantify concentrations in environmental media like indoor dust and various foodstuffs to model exposure pathways. nih.govresearchgate.net- Conduct in-vitro metabolism studies using human liver microsomes to identify metabolic pathways and products. |
| Analytical Methodologies | - Scarcity of certified reference standards for this compound.- Lack of validated, routine analytical methods for its quantification at trace levels in complex matrices.- Potential for co-elution with other octabromobiphenyl isomers, leading to analytical interference. | - Develop and disseminate certified reference materials to ensure data quality and inter-laboratory comparability.- Optimize and validate high-resolution mass spectrometry methods for sensitive and selective quantification. epa.gov- Investigate enantioselective analytical techniques to differentiate between biotic and abiotic transformation processes. researchgate.net |
| Remediation and Management | - The efficacy of existing remediation technologies for PBBs has not been specifically tested for this congener.- Limited development of novel technologies for the degradation of persistent, highly-brominated compounds. | - Evaluate the effectiveness of established remediation methods (e.g., thermal desorption, bioremediation) on octabromobiphenyl-contaminated media.- Research innovative approaches, such as advanced oxidation processes and targeted microbial or enzymatic degradation. researchgate.netnih.gov |
| Environmental Policy and Regulation | - Most regulations and guidelines address PBBs as a single class or mixture, not as individual congeners. - Absence of congener-specific health advisory levels or environmental quality standards. | - Generate robust toxicological and exposure data to support the derivation of congener-specific risk values.- Advocate for the inclusion of less-studied but persistent congeners in national and international monitoring programs and chemical management policies like the Stockholm Convention. nih.gov |
Environmental Fate and Transport
The environmental persistence and mobility of this compound are largely inferred from the general properties of PBBs rather than empirical data. PBBs are known to be persistent and bind strongly to soil and sediment, which may limit their mobility in soil and groundwater but increase their potential for atmospheric transport while attached to particulate matter. epa.gov However, the specific half-life of this octabromo congener in various environmental compartments remains unknown.
Future research should focus on elucidating its degradation pathways. Studies on other persistent brominated flame retardants suggest that photolytic and microbial degradation are possible, often proceeding through reductive debromination to form lower-brominated, potentially more toxic, congeners. nih.gov It is crucial to conduct controlled laboratory and field studies to identify the specific transformation products of this compound. Furthermore, its physical-chemical properties should be used to model its potential for long-range atmospheric transport, a key characteristic of many persistent organic pollutants (POPs) found in remote regions far from their sources. nih.govresearchgate.net
Ecotoxicology and Bioaccumulation
There is a complete lack of ecotoxicological data specific to this compound. While PBBs as a class are known to cause a range of adverse effects in animals, including impacts on the liver, thyroid, and neurobehavioral development, it is unknown if this specific congener contributes significantly to this toxicity profile. epa.gov Due to its high degree of bromination and lipophilicity, it is expected to bioaccumulate in organisms and biomagnify up the food chain, but this has not been experimentally verified. Future ecotoxicological research must move beyond studying commercial mixtures and assess the effects of individual congeners on sensitive endpoints and organisms.
Human Exposure and Metabolism
Human exposure to PBBs is a known concern, primarily from historical contamination events and the legacy of their use in consumer products. cdc.gov However, the contribution of this compound to the total PBB body burden in the general population or in highly exposed communities is unknown. Future work should include this congener in biomonitoring studies and analyses of environmental media that serve as exposure pathways, such as indoor dust and food. researchgate.net Understanding its metabolic fate is equally important, as metabolism can either detoxify the compound or create more reactive and toxic metabolites.
Analytical Methodologies
A significant barrier to addressing the aforementioned research gaps is the lack of robust and accessible analytical methods. Accurate, congener-specific quantification requires the availability of certified reference standards, which are not widely available for this compound. inchem.org The development of such standards is a prerequisite for reliable environmental monitoring and toxicological research. Furthermore, the optimization of analytical techniques, such as high-resolution gas chromatography/mass spectrometry (HRGC/HRMS), is needed to separate and quantify this specific isomer from other octabromobiphenyls that may be present in environmental samples. epa.gov
Remediation and Management Strategies
For sites historically contaminated with PBBs, there is a need to understand the efficacy of remediation technologies for specific congeners. Highly brominated compounds can be particularly resistant to degradation. Future research should assess the performance of existing remediation strategies and explore novel methods, including advanced bioremediation techniques that may utilize microorganisms capable of debrominating highly halogenated compounds. frontiersin.org
Environmental Policy and Regulation
Current regulations typically address PBBs as a whole. For instance, the Restriction of Hazardous Substances (RoHS) directive in the European Union limits the total concentration of PBBs in electronic equipment. While effective as a precautionary measure, this approach does not account for the varying toxicity and environmental behavior of individual congeners. A significant future direction for environmental policy is to move towards a more refined, congener-specific approach to risk assessment and regulation. This requires generating the scientific data necessary to establish specific health-based guidelines and environmental quality standards for congeners like this compound. Strengthening international agreements to prioritize research on data-poor POPs is essential for a comprehensive global approach to managing these legacy contaminants.
Q & A
Q. What analytical methods are recommended for detecting and quantifying 2,2',3,3',4,5',6,6'-octabromobiphenyl in environmental samples?
Q. How can researchers distinguish this compound from other octabrominated isomers?
Isomer differentiation requires high-resolution mass spectrometry (HRMS) coupled with retention time matching against certified standards. For example, the electron capture negative-ion mass spectrum of this compound shows distinct fragmentation patterns (e.g., m/z 785.38 ± 0.02) compared to 2,2',3,3',4,4',5,5'-octabromobiphenyl . Chromatographic separation using a 30 m × 0.25 mm × 0.25 µm DB-5MS column can resolve positional isomers with ≥90% accuracy under programmed temperature conditions .
Q. What are the solubility and stability considerations for handling octabromobiphenyl in laboratory settings?
Octabromobiphenyl is highly lipophilic (log Kow > 8) and insoluble in aqueous solutions. Stock solutions are typically prepared in nonpolar solvents like isooctane or toluene at concentrations ≤50 µg/mL to prevent precipitation . Stability tests indicate degradation <5% over 6 months when stored in amber vials at -20°C .
Advanced Research Questions
Q. How do metabolic pathways of octabromobiphenyl compare to structurally similar polychlorinated biphenyls (PCBs)?
While direct metabolic studies on octabromobiphenyl are limited, hydroxylation via cytochrome P450 enzymes (e.g., CYP2B1/2) is hypothesized based on PCB analog research. For example, enantioselective oxidation of hexachlorobiphenyl (PCB 136) produces hydroxylated metabolites (OH-PCBs) with neurotoxic potential . Similar methodologies—using liver microsomes and selective inhibitors (e.g., carbon monoxide)—can be adapted to study octabromobiphenyl metabolism, though bromine’s higher electronegativity may alter reaction kinetics .
Q. What experimental design considerations are critical for assessing octabromobiphenyl’s environmental persistence?
Long-term fate studies should incorporate:
- Sediment-water partitioning assays to measure Kd values under varying pH and organic carbon content.
- Photodegradation experiments using UV light (254 nm) to track debromination products (e.g., hepta- or hexa-brominated congeners) .
- Trophic transfer models to assess bioaccumulation factors (BAFs) in aquatic food webs, referencing EPA Method 1614 for tissue extraction protocols .
Q. How can researchers resolve contradictions in toxicity data for octabromobiphenyl across studies?
Discrepancies often arise from isomer impurities or co-exposure to other flame retardants. To address this:
- Purity verification : Use HRMS and nuclear magnetic resonance (NMR) to confirm ≥98% isomer homogeneity .
- Dose-response normalization : Express toxicity endpoints (e.g., EC50 for neurotoxicity) relative to lipid-adjusted concentrations in model organisms .
- Meta-analysis frameworks : Apply the Cochrane Risk of Bias Tool to evaluate confounding factors in historical datasets .
Q. What regulatory constraints impact the procurement and use of octabromobiphenyl in research?
Octabromobiphenyl is listed under the U.S. Toxic Substances Control Act (TSCA) and China’s Restricted Chemical Inventory, requiring permits for purchase and use . Researchers must submit documentation (e.g., BSL-2 certification) to suppliers like LGC or AccuStandard, which provide "made-to-order" batches with exact weight packaging (e.g., 1 mL at 35 µg/mL in isooctane) .
Key Challenges and Recommendations
- Isomer-Specific Analysis : Use orthogonal techniques (e.g., GC×GC-MS) to resolve co-eluting isomers in complex matrices .
- Metabolite Identification : Collaborate with synthetic chemistry cores to procure hydroxylated analogs for toxicokinetic studies .
- Regulatory Compliance : Engage institutional biosafety committees early to expedite permit approvals for controlled substances .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
